Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline
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Overview
Description
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is a synthetic peptide composed of nine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Scientific Research Applications
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Exenatide: A synthetic peptide used as a GLP-1 receptor agonist for the treatment of type 2 diabetes.
Semaglutide: Another GLP-1 receptor agonist with a similar structure and function.
Teduglutide: A peptide used for the treatment of short bowel syndrome, differing from natural GLP-2 by a single amino acid.
Uniqueness
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is unique due to its specific sequence and potential applications. Unlike other peptides, it may offer distinct advantages in terms of stability, bioavailability, and specificity for certain targets.
Properties
CAS No. |
154511-12-3 |
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Molecular Formula |
C35H57N11O11 |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H57N11O11/c1-5-19(4)29(45-31(52)21(8-9-26(37)48)41-27(49)13-36)33(54)43-23(12-20-14-38-17-40-20)30(51)39-15-28(50)42-22(11-18(2)3)32(53)44-24(16-47)34(55)46-10-6-7-25(46)35(56)57/h14,17-19,21-25,29,47H,5-13,15-16,36H2,1-4H3,(H2,37,48)(H,38,40)(H,39,51)(H,41,49)(H,42,50)(H,43,54)(H,44,53)(H,45,52)(H,56,57)/t19-,21-,22-,23-,24-,25-,29-/m0/s1 |
InChI Key |
GRXFLWXRYFFHOM-KWHDBERRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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